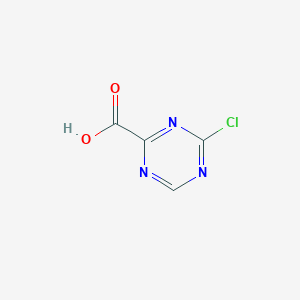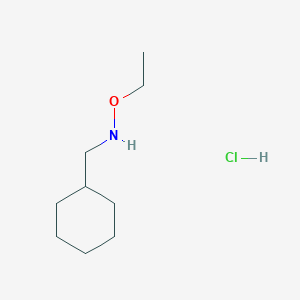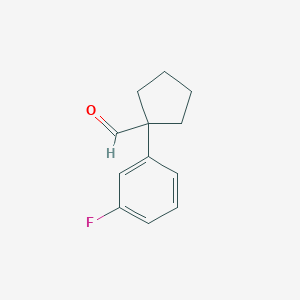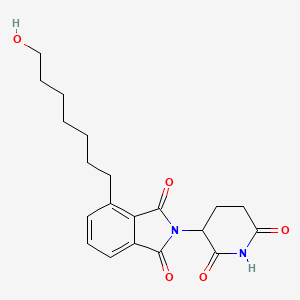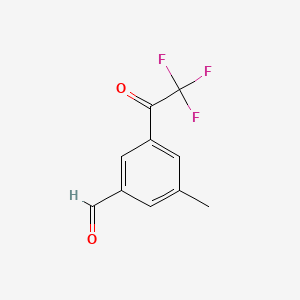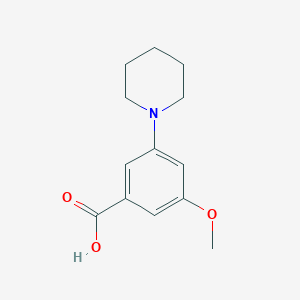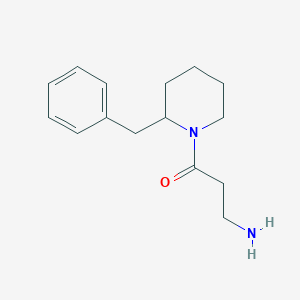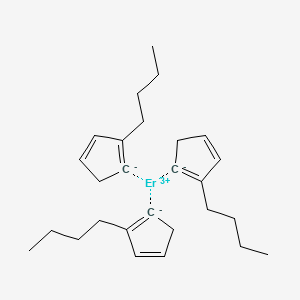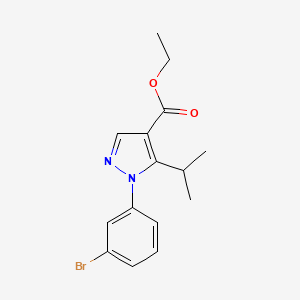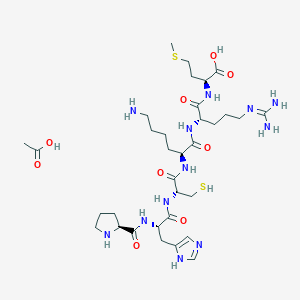
Thalidomide-O-acetamido-PEG1-C2-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-PEG1-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is specifically designed for use in targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras). It is a valuable tool in biomedical research for studying protein functions and developing new therapeutic strategies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-Br involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.
PEGylation: The modified thalidomide is then conjugated with a PEG linker.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The acetamido and PEG linkers can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide-PEG conjugates with different functional groups .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-PEG1-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs for targeted protein degradation, enabling the study of protein functions and interactions.
Medicine: Investigated for its potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and biotechnological applications .
Wirkmechanismus
Thalidomide-O-acetamido-PEG1-C2-Br exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins.
Molecular Targets: The primary target is the cereblon protein, which plays a crucial role in the ubiquitin-proteasome system.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway involved in the degradation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another thalidomide-based cereblon ligand-linker conjugate used in PROTAC technology
Lenalidomide and Pomalidomide: Thalidomide analogs with similar mechanisms of action but different chemical structures and therapeutic applications.
Uniqueness
Thalidomide-O-acetamido-PEG1-C2-Br is unique due to its specific PEG linker and bromine atom, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable tool for developing novel PROTACs and studying protein degradation mechanisms .
Eigenschaften
Molekularformel |
C19H20BrN3O7 |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
N-[2-(2-bromoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20BrN3O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10H2,(H,21,25)(H,22,24,26) |
InChI-Schlüssel |
HYWNFDLCJVTBHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


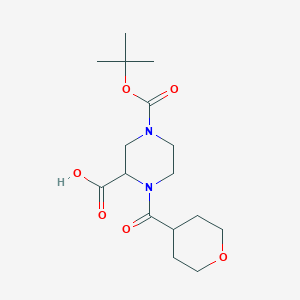
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
